6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde
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Overview
Description
6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde is a complex organic compound with a unique structure that includes a hexahydropyrimidine ring substituted with an amino group, two oxo groups, a phenethyl group, and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde typically involves multi-step organic reactions One common synthetic route includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the hexahydropyrimidine ring The phenethyl group can be introduced through alkylation reactions using phenethyl halides
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- 2-Amino-4,6-dihydroxypyrimidine
Uniqueness
6-Amino-2,4-dioxo-1-phenethylhexahydropyrimidine-5-carbaldehyde is unique due to the presence of the phenethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects in various fields of research.
Properties
Molecular Formula |
C13H15N3O3 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
6-amino-2,4-dioxo-1-(2-phenylethyl)-1,3-diazinane-5-carbaldehyde |
InChI |
InChI=1S/C13H15N3O3/c14-11-10(8-17)12(18)15-13(19)16(11)7-6-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7,14H2,(H,15,18,19) |
InChI Key |
GZLJJHKLAUDLHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C(C(=O)NC2=O)C=O)N |
Origin of Product |
United States |
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